molecular formula C18H21N3O3 B3014617 N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide CAS No. 2415520-26-0

N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide

Cat. No. B3014617
CAS RN: 2415520-26-0
M. Wt: 327.384
InChI Key: LPWONRZKQUDEHD-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as EPOC, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPOC has been synthesized using several methods and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In a study by Zhang et al., this compound was found to inhibit the activity of AKT and ERK, which are involved in cell survival and proliferation. Additionally, this compound was also found to downregulate the expression of Bcl-2 and upregulate the expression of Bax, which are involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and anti-inflammatory activity. In a study by Zhang et al., this compound was found to inhibit the growth of human glioma cells by inducing apoptosis and cell cycle arrest. Additionally, this compound was also found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and potential therapeutic applications. However, this compound also has limitations, including its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, including the investigation of its potential as a cancer therapy, anti-inflammatory agent, and anti-microbial agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties are also areas of future research.

Synthesis Methods

N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can be synthesized using several methods, including the reaction of 2-ethoxyaniline with 4-chloro-6-(oxan-4-yl)pyrimidine-2-amine in the presence of a base, followed by the addition of 4-methoxybenzoyl chloride. Another method involves the reaction of 2-ethoxyaniline with 4-chloro-6-(oxan-4-yl)pyrimidine-2-amine in the presence of a base, followed by the addition of 4-nitrobenzoyl chloride, and subsequent reduction with SnCl2.

Scientific Research Applications

N-(2-Ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has shown potential in several scientific research applications, including cancer therapy, anti-inflammatory activity, and anti-microbial activity. In a study conducted by Zhang et al., this compound was found to inhibit the growth of human glioma cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. showed that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has also shown anti-microbial activity against several strains of bacteria and fungi.

properties

IUPAC Name

N-(2-ethoxyphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-24-17-6-4-3-5-14(17)21-18(22)16-11-15(19-12-20-16)13-7-9-23-10-8-13/h3-6,11-13H,2,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWONRZKQUDEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC=NC(=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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